molecular formula C31H25N5O7 B12073708 [5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate

[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate

Cat. No.: B12073708
M. Wt: 579.6 g/mol
InChI Key: PDOVRTQXHVPGAF-UHFFFAOYSA-N
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Description

“[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate” is a complex organic compound belonging to the class of purine nucleosides. Its chemical structure consists of a purine base (6-benzamidopurin-9-yl) linked to a ribose sugar (oxolan-3-yl) and a benzoate group. Let’s explore its properties and applications.

Preparation Methods

The synthetic routes for this compound involve several steps:

    Purine Base Synthesis: The purine base (6-benzamidopurin-9-yl) can be synthesized through various methods, including nucleophilic aromatic substitution or direct amidation of purine precursors.

    Ribose Sugar Attachment: The ribose sugar is introduced via glycosylation reactions. For example, the hydroxymethyl group of the purine base reacts with a ribose derivative to form the glycosidic bond.

    Benzoate Ester Formation: The final step involves esterification of the ribose hydroxyl group with benzoic acid.

Industrial production methods typically optimize these steps for efficiency and yield.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the purine ring or the benzoate group.

    Reduction: Reduction reactions can modify the ribose sugar or the benzoyl moiety.

    Substitution: Nucleophilic substitution reactions may occur at the ribose hydroxyl groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkoxides). Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

    Chemistry: Used as a reference standard in analytical chemistry and chromatography.

    Biology: Investigated for its role in nucleotide metabolism and RNA modification.

    Medicine: Potential antiviral properties due to its purine base.

    Industry: Employed in pharmaceutical research and drug development.

Mechanism of Action

  • The compound likely interacts with cellular enzymes involved in nucleotide biosynthesis.
  • It may affect RNA stability and translation processes.

Comparison with Similar Compounds

    Similar Compounds: Other purine nucleosides, such as adenosine and guanosine.

    Uniqueness: The specific combination of the benzoyl group and the 6-benzamidopurin-9-yl base sets it apart.

Properties

Molecular Formula

C31H25N5O7

Molecular Weight

579.6 g/mol

IUPAC Name

[5-(6-benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate

InChI

InChI=1S/C31H25N5O7/c37-16-22-24(42-30(39)20-12-6-2-7-13-20)25(43-31(40)21-14-8-3-9-15-21)29(41-22)36-18-34-23-26(32-17-33-27(23)36)35-28(38)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,29,37H,16H2,(H,32,33,35,38)

InChI Key

PDOVRTQXHVPGAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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